[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone
Overview
Description
The compound 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-ylmethanone is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-ylmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the difluoromethyl group, and the final coupling with the {[(1E)-1-phenylethylidene]amino}oxy group.
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield.
Introduction of the Difluoromethyl Group: This can be achieved through various methods, including the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Coupling with the {[(1E)-1-phenylethylidene]amino}oxy Group: This step typically involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolo[1,5-a]pyrimidine moieties.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s potential as a therapeutic agent can be investigated. Its pyrazolo[1,5-a]pyrimidine core is known for its activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential to treat diseases. Its unique structure might interact with specific biological pathways, offering new avenues for therapeutic intervention.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile tool in industrial applications.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-ylmethanone involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the {[(1E)-1-phenylethylidene]amino}oxy group can facilitate interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 7-(trifluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-ylmethanone
- 7-(methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-ylmethanone
Uniqueness
The presence of the difluoromethyl group in 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-ylmethanone distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable molecule for research and industrial applications.
Properties
IUPAC Name |
[(E)-1-phenylethylideneamino] 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2/c1-14(15-8-4-2-5-9-15)27-30-22(29)17-13-25-28-19(20(23)24)12-18(26-21(17)28)16-10-6-3-7-11-16/h2-13,20H,1H3/b27-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQBEFCWWDULRD-MZJWZYIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3)/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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